molecular formula C22H26N6O B6461621 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one CAS No. 2548996-62-7

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one

Katalognummer: B6461621
CAS-Nummer: 2548996-62-7
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: XEZXOVBXLXRRDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one is 390.21680947 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-3-19(16-7-5-4-6-8-16)22(29)27-13-17-11-26(12-18(17)14-27)21-10-9-20-24-23-15(2)28(20)25-21/h4-10,17-19H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZXOVBXLXRRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one represents a novel class of triazolo-pyridazine derivatives that have garnered attention for their potential biological activities, particularly in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and weight:

  • Molecular Formula : C₁₈H₂₄N₄O
  • Molecular Weight : 320.41 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cell signaling pathways. Similar compounds have been shown to inhibit tyrosine kinases, which are crucial for cell growth and division. The proposed mechanism includes:

  • Inhibition of c-Met Kinase : This compound may inhibit c-Met kinase activity, which is implicated in various cancers. In vitro studies suggest that it competes with ATP-binding sites within the kinase pocket, thereby blocking downstream signaling pathways associated with tumor growth and metastasis .

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of the compound against several cancer cell lines. The results indicate significant cytotoxicity with varying IC₅₀ values:

  • A549 (Lung Cancer) : IC₅₀ = 1.06 ± 0.16 μM
  • MCF-7 (Breast Cancer) : IC₅₀ = 1.23 ± 0.18 μM
  • HeLa (Cervical Cancer) : IC₅₀ = 2.73 ± 0.33 μM

These results demonstrate that the compound exhibits potent anti-cancer activity comparable to established chemotherapeutics .

Table 1: Cytotoxicity of the Compound Against Various Cell Lines

Cell LineIC₅₀ (μM)Remarks
A5491.06 ± 0.16High sensitivity
MCF-71.23 ± 0.18High sensitivity
HeLa2.73 ± 0.33Moderate sensitivity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the triazolo-pyridazine core significantly influence biological activity. The presence of specific substituents, such as halogens or alkyl groups, can enhance potency against targeted kinases . Further optimization may lead to derivatives with improved efficacy and selectivity.

Case Study 1: Inhibition of c-Met Kinase

A study focusing on a structurally similar derivative demonstrated that it effectively inhibited c-Met kinase with an IC₅₀ value of 0.090 μM, indicating a strong potential for therapeutic application in cancers characterized by c-Met overexpression .

Case Study 2: Induction of Apoptosis

Research has shown that treatment with this compound leads to late apoptosis in A549 cells and induces cell cycle arrest at the G0/G1 phase. This suggests that the compound not only inhibits proliferation but also promotes programmed cell death in cancerous cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.